molecular formula C10H12O3 B1296959 Ethyl 2-hydroxy-6-methylbenzoate CAS No. 6555-40-4

Ethyl 2-hydroxy-6-methylbenzoate

Cat. No.: B1296959
CAS No.: 6555-40-4
M. Wt: 180.2 g/mol
InChI Key: KWXBNUYCDMPLEQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methylbenzoate, also known as ethyl 6-methylsalicylate, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a white to pale-yellow powder or crystalline substance that is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Ethyl 2-hydroxy-6-methylbenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical transformations, including:

  • Ester Hydrolysis : It is used as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
  • Substitution Reactions : The compound can undergo substitution to form different ethers or esters depending on the substituents used.

Biology

The compound is studied for its potential biological activities, particularly due to its phenolic structure. Research indicates that it may have:

  • Anti-inflammatory Properties : this compound has been investigated for its ability to reduce inflammation, which could have implications in therapeutic applications.
  • Cytotoxic Activity : In studies involving orsellinates derived from lichen species, derivatives of this compound showed promising cytotoxic activity against cancer cells, indicating potential use in oncological research .

Medicine

This compound is being explored for its medicinal properties:

  • Analgesic Effects : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.
  • Drug Interaction Studies : The compound has been shown to enhance or inhibit the activity of certain drugs, indicating its relevance in pharmacology.

Industrial Applications

This compound finds applications in various industries:

  • Fragrance and Flavoring : Its pleasant aroma makes it valuable in the formulation of perfumes and flavorings.
  • Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical products due to its biological activity and reactivity.

Case Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic activity of this compound derivatives against brine shrimp (Artemia salina). Results indicated that modifications increasing lipophilicity significantly enhanced cytotoxicity, suggesting that structural variations can lead to compounds with improved anticancer properties .

Case Study 2: Enzyme Interaction Studies

Research focused on the interactions between this compound and esterases demonstrated its role as a substrate for enzymatic hydrolysis. This study provided insights into the mechanisms of ester hydrolysis and enzyme specificity, contributing to our understanding of biochemical processes involving similar compounds.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylbenzoate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Ethyl 2-hydroxy-6-methylbenzoate is similar to other esters of salicylic acid, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the 6-position enhances its lipophilicity and may influence its biological activity compared to other salicylate esters .

Biological Activity

Ethyl 2-hydroxy-6-methylbenzoate (C10H12O3) is a compound of significant interest due to its diverse biological activities and applications across various fields. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is primarily recognized for its interactions with various enzymes and proteins. It is known to participate in ester hydrolysis reactions, where it interacts with esterases to facilitate the breakdown of ester bonds. This catalytic interaction results in the formation of corresponding acids and alcohols, which are crucial in metabolic processes.

Table 1: Key Biochemical Interactions

Interaction TypeDescription
Enzyme InteractionHydrolysis by esterases leading to acid and alcohol formation
Protein BindingModulation of protein functions through binding interactions
Metabolic PathwayInvolvement in pathways such as the citric acid cycle and fatty acid metabolism

Cellular Effects

This compound exhibits notable effects on cellular functions by modulating cell signaling pathways, gene expression, and overall cellular metabolism. Its ability to influence gene expression can lead to significant changes in metabolic pathways within cells. For instance, it has been observed to alter the expression of genes involved in energy metabolism.

Case Study: Gene Expression Modulation

In a study investigating the impact of this compound on liver cells, researchers found that treatment with this compound led to upregulation of genes associated with lipid metabolism while downregulating genes linked to inflammatory responses. This suggests potential applications in metabolic disorders and inflammation management.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding to specific enzymes and receptors. It can act as an inhibitor or activator depending on the target enzyme's nature. For example, it has been shown to inhibit certain esterases by occupying their active sites, thereby preventing the hydrolysis of other substrates.

Figure 1: Molecular Interaction Model

Molecular Interaction
Note: This image illustrates the binding interaction between this compound and an esterase enzyme.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are crucial factors influencing its biological activity. Studies indicate that while the compound remains stable under standard laboratory conditions, exposure to light or heat can lead to degradation over time. Prolonged exposure has been associated with altered cellular metabolism and gene expression profiles.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound are dose-dependent. Low doses may have minimal effects, whereas higher doses can significantly impact cellular functions, leading to potential toxic effects such as apoptosis at excessive concentrations.

Table 2: Dosage Response in Animal Studies

Dose (mg/kg)Observed Effect
1Minimal changes in cellular function
10Moderate alteration in metabolic pathways
50Significant cellular damage and apoptosis

Metabolic Pathways

This compound is metabolized primarily by esterases, resulting in various metabolites that enter different metabolic pathways. The interaction with these enzymes can influence metabolic flux within cells, affecting overall health and disease states.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, it can be distributed across various organelles, impacting subcellular localization and function.

Applications and Future Research

Given its biological activities, this compound holds potential for applications in pharmaceuticals targeting inflammation and oxidative stress. Its pleasant aroma also makes it suitable for cosmetic formulations. Future research should focus on elucidating its mechanisms further and exploring therapeutic potentials in clinical settings.

Properties

IUPAC Name

ethyl 2-hydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBNUYCDMPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342758
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6555-40-4
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6555-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of crotonaldehyde (21.0 g, 0.30 mol) and anhydrous sodium acetate (25.0 g, 0.30 mol) in glacial acetic acid is heated to reflux temperature under N2, treated dropwise with ethyl chloroacetoacetate (41.1 g, 95%, 0.25 mol) over a 2.25 hr. period, heated at reflux temperature for 16 hr., cooled to room temperature and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is diluted with hexanes, washed sequentially with water and aqueous NaHCO3 and concentrated in vacuo to give the title product as an oil, 41.0 g, 71.4% purity (65% yield), characterized by NMR analysis.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Ethyl 6-Methylsalicylate used in the study on Pactamycin's Carbon-13 NMR assignments?

A: The study aimed to fully assign all resonances observed in the Carbon-13 Nuclear Magnetic Resonance (NMR) spectrum of Pactamycin and its degradation product. To achieve this, the researchers employed various techniques, including comparison with the 13C NMR spectra of model compounds. []

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